

An In-depth Technical Guide to 1,6-Dimethoxyhexane

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Compound of Interest

Compound Name: 1,6-Dimethoxyhexane

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Introduction

1,6-Dimethoxyhexane is a linear aliphatic ether that finds applications as a solvent and a chemical intermediate. Its formal IUPAC name is **1,6-dimethoxyhexane**.^[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, an analysis of its spectroscopic data, and a discussion of its applications, particularly within the context of organic synthesis and its potential relevance to the pharmaceutical industry.

Chemical and Physical Properties

1,6-Dimethoxyhexane is a colorless liquid with properties characteristic of a dialkyl ether. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1,6-dimethoxyhexane[1]
CAS Number	13179-98-1[1]
Molecular Formula	C ₈ H ₁₈ O ₂ [1]
Molecular Weight	146.23 g/mol [1]
Synonyms	1,6-Hexanediol Dimethyl Ether, Hexamethylene Glycol Dimethyl Ether[1]
InChI Key	GZHQUHIMIVEQFV-UHFFFAOYSA-N[1]
SMILES	COCCCCCCOC[1]

Table 2: Physicochemical Properties

Property	Value
Density	0.851 g/mL at 25 °C
Boiling Point	182-183 °C
Flash Point	157 °F (69.4 °C)
Refractive Index	n _{20/D} 1.415
Vapor Pressure	2.11 mmHg at 25°C

Synthesis of 1,6-Dimethoxyhexane

A common and effective method for the synthesis of symmetrical and asymmetrical ethers is the Williamson ether synthesis.[2][3] This reaction proceeds via an *S(N)2* mechanism, involving the reaction of an alkoxide with a primary alkyl halide or another suitable electrophile with a good leaving group.[4] For the preparation of **1,6-dimethoxyhexane**, 1,6-hexanediol is the logical starting material, which is deprotonated to form a dialkoxide, followed by reaction with a methylating agent.

Experimental Protocol: Williamson Ether Synthesis

*Objective: To synthesize **1,6-dimethoxyhexane** from 1,6-hexanediol and methyl iodide.*

Materials:

- *1,6-hexanediol*
- *Sodium hydride (NaH), 60% dispersion in mineral oil*
- *Methyl iodide (CH₃I)*
- *Anhydrous N,N-dimethylformamide (DMF)*
- *Diethyl ether*
- *Saturated aqueous ammonium chloride (NH₄Cl) solution*
- *Saturated aqueous sodium chloride (NaCl) solution (brine)*
- *Anhydrous magnesium sulfate (MgSO₄)*
- *Round-bottom flask*
- *Magnetic stirrer and stir bar*
- *Reflux condenser*
- *Addition funnel*
- *Ice bath*
- *Separatory funnel*
- *Rotary evaporator*

Procedure:

- *Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is flushed with dry nitrogen.*

- **Deprotonation:** 100 mL of anhydrous DMF is added to the flask, followed by the cautious addition of sodium hydride (2 equivalents) under a nitrogen atmosphere. The flask is cooled in an ice bath. A solution of 1,6-hexanediol (1 equivalent) in 50 mL of anhydrous DMF is added dropwise via the addition funnel to the stirred suspension of sodium hydride. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
- **Methylation:** The reaction mixture is cooled again in an ice bath. Methyl iodide (2.2 equivalents) is added dropwise via the addition funnel at a rate that maintains the internal temperature below 20 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[2]
- **Work-up:** The reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel containing 200 mL of diethyl ether and 200 mL of water. The layers are separated, and the aqueous layer is extracted twice more with 50 mL portions of diethyl ether.
- **Purification:** The combined organic extracts are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure **1,6-dimethoxyhexane**.

Spectroscopic Analysis

Mass Spectrometry

The mass spectrum of **1,6-dimethoxyhexane** obtained by electron ionization (EI) will exhibit fragmentation patterns characteristic of aliphatic ethers.[5] The molecular ion peak (M^+) at $m/z = 146$ may be observed, though it might be weak. The primary fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom.[5]

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*Figure 1. Proposed Mass Spectrometry Fragmentation of **1,6-Dimethoxyhexane****Table 3: Key Mass Spectrometry Fragments for **1,6-Dimethoxyhexane***

m/z	Proposed Fragment	Comments
146	$[C_8H_{18}O_2]^+$	Molecular ion (M^+)
115	$[M - OCH_3]^+$	Loss of a methoxy group
87	$[CH_3O(CH_2)_3]^+$	Cleavage of the C4-C5 bond
71	$[C_5H_{11}]^+$	Alkyl fragment[1]
57	$[C_4H_9]^+$	Alkyl fragment
45	$[CH_2=OCH_3]^+$	Base peak resulting from alpha-cleavage[1]

Infrared (IR) Spectroscopy

The IR spectrum of **1,6-dimethoxyhexane** is characterized by the absence of a broad O-H stretching band (typically around $3300\text{-}3500\text{ cm}^{-1}$) and the presence of strong C-O and C-H stretching vibrations.[6]

*Table 4: Characteristic IR Absorption Bands for **1,6-Dimethoxyhexane***

Wavenumber (cm^{-1})	Vibration	Description
2950-2850	C-H stretch	Strong and sharp, characteristic of sp^3 C-H bonds in the alkyl chain.[7]
1470-1450	C-H bend	Methylene scissoring
1150-1085	C-O stretch	Strong, characteristic of aliphatic ethers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule, the ^1H and ^{13}C NMR spectra of **1,6-dimethoxyhexane** are relatively simple.

Table 5: Predicted ^1H NMR Chemical Shifts for **1,6-Dimethoxyhexane**

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~3.35	s	6H	$-\text{OCH}_3$
~3.30	t	4H	$\text{CH}_2\text{-O-}$
~1.55	m	4H	$-\text{O-CH}_2\text{-CH}_2\text{-}$
~1.35	m	4H	$-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$

Table 6: Predicted ^{13}C NMR Chemical Shifts for **1,6-Dimethoxyhexane**

Chemical Shift (δ ppm)	Assignment
~72	$\text{CH}_2\text{-O-}$
~59	$-\text{O-CH}_3$
~30	$-\text{O-CH}_2\text{-CH}_2\text{-}$
~26	$-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$

Applications

Solvent in Organic Synthesis

Ethers are widely used as solvents in the pharmaceutical industry for reactions and extractions due to their ability to dissolve a wide range of non-polar and moderately polar compounds.[8][9] **1,6-Dimethoxyhexane**, as a relatively non-polar diether, can serve as a higher-boiling-point alternative to solvents like diethyl ether or THF in situations where temperature control is necessary. Its use is particularly relevant in reactions involving organometallic reagents or in processes where the solvent's ability to coordinate to cations is beneficial. The growing emphasis on "green chemistry" in pharmaceutical manufacturing encourages the exploration of alternative solvents to replace less desirable ones.[10]

Electrolyte Formulations

There is considerable research into the use of ether-based solvents for electrolytes in lithium batteries.[11] The chelating effect of the ether oxygens can enhance the solubility and ionic conductivity of lithium salts. While not as extensively studied as shorter-chain glymes, **1,6-dimethoxyhexane** could be investigated as a component in non-aqueous electrolyte systems, potentially offering a balance of solvating power and thermal stability.

Chemical Intermediate

1,6-Dimethoxyhexane can serve as a building block in organic synthesis. The methoxy groups can be cleaved under strongly acidic conditions (e.g., using HBr or Br_3) to regenerate the diol, making it a protected form of 1,6-hexanediol. 1,6-Hexanediol itself is an important monomer in the production of polyesters and polyurethanes.[12]

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Figure 2. General Workflow for Utilizing **1,6-Dimethoxyhexane** in API Synthesis

Safety and Toxicology

While specific toxicological data for **1,6-dimethoxyhexane** is limited, it is important to handle it with the care afforded to all organic solvents.[13] A study investigating the testicular toxicity of several aliphatic ethers found that **1,6-dimethoxyhexane** exhibited some toxic effects in animal models.[14] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

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